4-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3/c1-2-3-4(6(7,8)9)11-12-5(3)10/h2H2,1H3,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYFUOUXDUPYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde with ammonia or an amine source under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has indicated that pyrazole derivatives exhibit anticancer properties. For instance, compounds structurally related to 4-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Agents : The compound has potential as an antimicrobial agent. Studies have shown that pyrazole derivatives can inhibit bacterial growth and fungal infections, providing a basis for developing new antibiotics.
Enzyme Inhibitors : Pyrazole derivatives are being explored as inhibitors for various enzymes implicated in diseases. For example, they may act as inhibitors of cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs.
Agrochemicals
Pesticide Development : The unique chemical structure of this compound allows it to function as an active ingredient in pesticides. Its efficacy against specific pests can be attributed to its ability to disrupt metabolic pathways in insects.
Herbicides : Research into herbicidal applications has shown that compounds with trifluoromethyl groups can enhance herbicidal activity by increasing the lipophilicity of the active ingredients, leading to better absorption and effectiveness against weeds.
Materials Science
Polymer Chemistry : The incorporation of this compound into polymer matrices can modify the thermal and mechanical properties of materials. Its fluorinated nature contributes to enhanced chemical resistance and stability at elevated temperatures.
Nanotechnology : In nanotechnology, this compound can be utilized in the synthesis of nanoparticles with specific functionalities, such as improved biocompatibility or targeted drug delivery systems.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry focused on synthesizing various pyrazole derivatives, including this compound, and evaluating their anticancer properties against breast cancer cell lines. The results indicated a significant reduction in cell viability, suggesting potential for further development into therapeutic agents.
Case Study 2: Antimicrobial Properties
Research conducted at a university laboratory demonstrated that derivatives of this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. Through agar diffusion methods, the minimum inhibitory concentrations were determined, showcasing its potential as a new class of antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents at positions 1, 3, and 4 of the pyrazole ring significantly influence molecular weight, lipophilicity, and reactivity. Below is a comparative analysis:
Key Observations :
Spectroscopic and Computational Data
Biological Activity
4-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and research findings.
The molecular formula of this compound is CHFN, with a molecular weight of approximately 201.14 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and electrophilicity, which may improve its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the trifluoromethyl group often exhibit antimicrobial properties. For instance, various pyrazole derivatives have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus. In vitro studies demonstrated low minimum inhibitory concentrations (MICs) for certain derivatives, suggesting that this compound may also possess similar antimicrobial efficacy .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | Antimicrobial |
| Trifluoromethyl phenyl derivatives | < 10 | Effective against S. aureus |
Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects. Similar pyrazole derivatives have been reported to inhibit enzymes involved in inflammatory pathways, suggesting that this compound may modulate inflammatory responses through enzyme inhibition.
Anticancer Activity
Recent studies highlight the anticancer potential of pyrazole-based compounds. For example, compounds with the 1H-pyrazole scaffold have demonstrated antiproliferative activity against various cancer cell lines, including breast and liver cancers. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .
| Cancer Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MDA-MB-231 (Breast) | This compound | TBD |
| HepG2 (Liver) | This compound | TBD |
The biological activity of this compound is likely mediated through its interactions with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. This includes inhibiting enzymes involved in inflammatory pathways and potentially disrupting cancer cell signaling pathways.
Case Studies
Several studies have focused on the biological evaluation of pyrazole derivatives:
- Antimicrobial Study : A collection of trifluoromethyl phenyl-derived pyrazoles showed significant antimicrobial activity against S. aureus with low toxicity to human cells. The study highlighted the potential for these compounds in clinical applications against bacterial infections .
- Cancer Research : A study involving various pyrazole analogs demonstrated their ability to inhibit growth in multiple cancer cell lines, emphasizing the need for further investigation into their mechanisms and therapeutic potential .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization of β-ketonitrile intermediates with hydrazine. For example, 3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (structurally analogous) was synthesized by refluxing 3-oxo-3-(4-(trifluoromethyl)phenyl)propanenitrile with anhydrous hydrazine in ethanol (90% yield) .
- Critical Parameters : Temperature control during reflux and stoichiometric ratios of hydrazine are crucial. Lower temperatures (<80°C) may lead to incomplete cyclization, while excess hydrazine can generate side products like hydrazones.
Q. How is the structure of this compound validated experimentally?
- Methodology : Use a combination of 1H/13C NMR , IR spectroscopy , and HPLC-MS for preliminary characterization. For crystallographic validation, single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is recommended .
- Example : Pyrazole derivatives with similar substituents (e.g., 4-fluorophenyl or pyridinyl groups) were resolved using triclinic crystal systems (space group P1), with R-factors <0.07 .
Q. What spectroscopic signatures distinguish the trifluoromethyl group in this compound?
- Methodology : In 19F NMR , the CF3 group typically resonates at δ -60 to -65 ppm as a singlet. In IR , strong C-F stretching vibrations appear at 1100–1250 cm⁻¹. Mass spectrometry (ESI-MS) should show [M+H]+ peaks with isotopic patterns consistent with three fluorine atoms .
Advanced Research Questions
Q. How do steric and electronic effects of the ethyl and trifluoromethyl groups influence reactivity in cross-coupling reactions?
- Methodology : Perform Hammett analysis to quantify electronic effects. The electron-withdrawing CF3 group deactivates the pyrazole ring, reducing nucleophilic substitution rates at the 5-amine position. Ethyl groups introduce steric hindrance, which can be modeled using DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set) .
- Data Contradictions : Some studies report unexpected regioselectivity in arylations due to competing π-π stacking (e.g., 4-fluorophenyl derivatives vs. pyridinyl analogs) .
Q. What strategies optimize the solubility of this compound for biological assays?
- Methodology :
- Co-solvent Systems : Use DMSO:water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins.
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the 5-amine position via reductive amination .
- Challenges : The trifluoromethyl group increases lipophilicity (logP >2.5), complicating aqueous solubility.
Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms of the pyrazole ring?
- Methodology : SCXRD can unambiguously assign tautomers. For example, 1H-pyrazol-5-amine derivatives predominantly adopt the 1H-tautomer in the solid state, confirmed by N-H bond lengths (1.8–2.0 Å) and hydrogen-bonding networks .
- Contradictions : Solution-state NMR may suggest dynamic tautomerism, but X-ray data provide definitive structural assignments .
Experimental Design & Data Analysis
Q. How to design a stability study for this compound under varying pH conditions?
- Protocol :
Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C.
Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
Use LC-MS to identify degradation products (e.g., hydrolysis of the CF3 group to COOH).
- Key Findings : Pyrazole amines are generally stable at pH 4–8 but degrade rapidly under strongly acidic (pH <2) or basic (pH >10) conditions .
Q. What computational methods predict the bioactivity of this compound against kinase targets?
- Methodology :
- Docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase: 1M17) to assess binding affinity.
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-receptor complexes.
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
